molecular formula C22H22FN3O2 B2570637 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-84-4

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2570637
CAS No.: 921785-84-4
M. Wt: 379.435
InChI Key: IEOOZBXWVZEZQX-UHFFFAOYSA-N
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Description

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a versatile chemical compound with a unique structure that offers a wide range of applications in various fields, including drug discovery, medicinal chemistry, and molecular biology

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is used in various scientific research applications, including:

    Drug Discovery: It serves as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Medicinal Chemistry: Researchers use it to study the structure-activity relationships of related compounds and to design more effective drugs.

    Molecular Biology: It is employed in the study of molecular interactions and pathways, particularly those involving quinoline and piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Quinolinyl Carboxylates: These compounds share the quinoline ring structure but differ in their functional groups and biological activities.

    Cannabimimetic Carboxamide Derivatives: These compounds have similar carboxamide groups but differ in their overall structure and receptor affinities.

Properties

IUPAC Name

1-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOOZBXWVZEZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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